![molecular formula C15H22OSi B12578526 Silane, dimethyl[(1-phenyl-3-butenyl)oxy]-2-propenyl- CAS No. 200192-51-4](/img/structure/B12578526.png)
Silane, dimethyl[(1-phenyl-3-butenyl)oxy]-2-propenyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Silane, dimethyl[(1-phenyl-3-butenyl)oxy]-2-propenyl- is a specialized organosilicon compound It is characterized by the presence of a silicon atom bonded to two methyl groups, a 1-phenyl-3-butenyl group, and a 2-propenyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Silane, dimethyl[(1-phenyl-3-butenyl)oxy]-2-propenyl- typically involves the hydrosilylation reaction. This reaction is catalyzed by transition metals such as platinum or rhodium. The general reaction involves the addition of a silane to an alkene or alkyne, forming a silicon-carbon bond. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and temperatures ranging from room temperature to 100°C.
Industrial Production Methods
In an industrial setting, the production of Silane, dimethyl[(1-phenyl-3-butenyl)oxy]-2-propenyl- can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of high-purity starting materials and catalysts is crucial to minimize impurities and by-products.
化学反应分析
Types of Reactions
Silane, dimethyl[(1-phenyl-3-butenyl)oxy]-2-propenyl- undergoes various chemical reactions, including:
Oxidation: The silicon-hydrogen bond can be oxidized to form silanols or siloxanes.
Reduction: The compound can act as a reducing agent in the presence of suitable catalysts.
Substitution: The silicon atom can undergo nucleophilic substitution reactions, replacing one of its substituents with another nucleophile.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO2) are used.
Substitution: Nucleophiles such as halides, alkoxides, and amines are commonly employed.
Major Products
Oxidation: Silanols and siloxanes.
Reduction: Reduced silanes.
Substitution: Substituted silanes with various functional groups.
科学研究应用
Silane, dimethyl[(1-phenyl-3-butenyl)oxy]-2-propenyl- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-silicon bonds.
Biology: Investigated for its potential use in drug delivery systems due to its ability to form stable bonds with biological molecules.
Medicine: Explored for its potential in developing new pharmaceuticals and diagnostic agents.
Industry: Utilized in the production of advanced materials, such as silicone-based polymers and coatings.
作用机制
The mechanism of action of Silane, dimethyl[(1-phenyl-3-butenyl)oxy]-2-propenyl- involves the formation of stable silicon-carbon bonds. The silicon atom can interact with various molecular targets, including organic molecules and biological macromolecules. The pathways involved often include hydrosilylation, where the silicon atom forms a bond with a carbon atom in an alkene or alkyne.
相似化合物的比较
Similar Compounds
Dimethylphenylsilane: Similar in structure but lacks the 1-phenyl-3-butenyl and 2-propenyl groups.
Trimethylsilane: Contains three methyl groups bonded to silicon.
Phenylsilane: Contains a phenyl group bonded to silicon.
Uniqueness
Silane, dimethyl[(1-phenyl-3-butenyl)oxy]-2-propenyl- is unique due to its specific combination of substituents, which confer distinct chemical properties and reactivity. The presence of both 1-phenyl-3-butenyl and 2-propenyl groups allows for versatile applications in various fields, distinguishing it from other silanes.
属性
CAS 编号 |
200192-51-4 |
|---|---|
分子式 |
C15H22OSi |
分子量 |
246.42 g/mol |
IUPAC 名称 |
dimethyl-(1-phenylbut-3-enoxy)-prop-2-enylsilane |
InChI |
InChI=1S/C15H22OSi/c1-5-10-15(14-11-8-7-9-12-14)16-17(3,4)13-6-2/h5-9,11-12,15H,1-2,10,13H2,3-4H3 |
InChI 键 |
LHLSLTPIHBXRGS-UHFFFAOYSA-N |
规范 SMILES |
C[Si](C)(CC=C)OC(CC=C)C1=CC=CC=C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




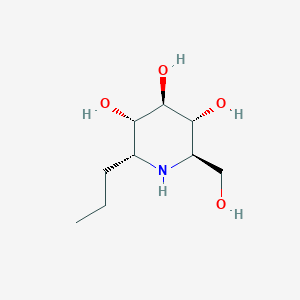
![3,3'-{[2-(Benzyloxy)propane-1,3-diyl]bis(oxy)}di(propane-1,2-diol)](/img/structure/B12578460.png)
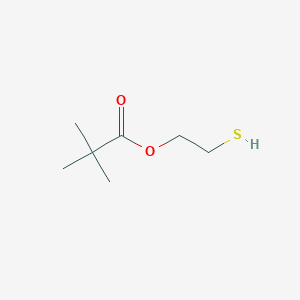
![3-[4-(Propan-2-YL)phenyl]propanenitrile](/img/structure/B12578466.png)
![2-Ethyltetrahydro-1H-pyrazolo[1,2-a]pyridazine-1,3(2H)-dione](/img/structure/B12578468.png)
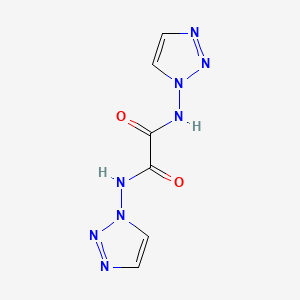
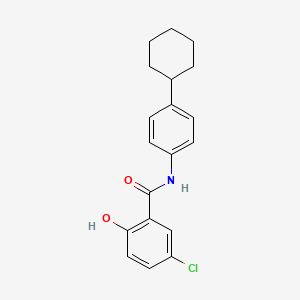
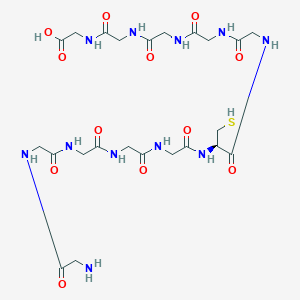
![4-Methoxy-N-methyl-N-[(pyren-1-YL)methyl]aniline](/img/structure/B12578483.png)

![2-[(1R)-3-phenyl-1-tributylstannylpropyl]isoindole-1,3-dione](/img/structure/B12578507.png)
![1-Azido-2-[3-(2-bromophenyl)prop-2-en-1-yl]benzene](/img/structure/B12578509.png)
